This compound is classified as a spirolactam derivative of a proline-leucine dipeptide. It is identified by its molecular formula and has a molecular weight of approximately 476.56 g/mol. The Chemical Abstracts Service (CAS) number for this compound is 129605-53-4, and it is cataloged in PubChem under the identifier 2756201. The compound is synthesized and sold by various chemical suppliers, including Labsolu and Chem-Impex .
The synthesis of Fmoc-(S,S)-[Pro-Leu]-spirolactame typically involves several key steps:
This method allows for high purity and yield of the desired product, with careful monitoring to avoid side reactions such as aspartimide formation during the synthesis process .
Fmoc-(S,S)-[Pro-Leu]-spirolactam participates in several chemical reactions typical of peptide chemistry:
These reactions are characterized by their reliance on specific reagents and conditions to ensure high yields while minimizing side products .
The mechanism of action for Fmoc-(S,S)-[Pro-Leu]-spirolactame primarily relates to its role in peptide synthesis rather than direct biological activity. In SPPS:
The specific interactions depend on the final peptide sequence synthesized using this compound .
Key physical and chemical properties of Fmoc-(S,S)-[Pro-Leu]-spirolactame include:
These properties are essential for determining suitable conditions for storage and use in synthesis .
Fmoc-(S,S)-[Pro-Leu]-spirolactame has several important applications in scientific research:
Spirolactams are privileged scaffolds in peptidomimetic design characterized by a fused bicyclic system where a lactam ring is orthogonally attached to a peptide backbone. This architecture enforces rigid three-dimensional conformations incompatible with traditional linear peptides. The spirojunction reduces conformational entropy, locking the adjacent amino acid residues into well-defined orientations that mimic secondary structures like β-turns—critical recognition motifs in 30% of protein-protein interactions [3] [6]. Unlike natural peptides, spirolactams exhibit enhanced metabolic stability due to resistance to proteolytic cleavage and improved membrane permeability from reduced polarity. These properties address key limitations of therapeutic peptides: rapid enzymatic degradation, poor oral bioavailability, and lack of receptor selectivity [3] [5].
Fmoc-(S,S)-[Pro-Leu]-spirolactam incorporates two critical design elements: (1) A spirocyclic lactam at the Pro-Leu dipeptide junction, replacing the flexible amide bond with a conformationally locked bridge, and (2) An N-terminal Fmoc group enabling direct integration into solid-phase peptide synthesis (SPPS) workflows. The (S,S) stereochemistry ensures compatibility with natural peptide chirality while inducing a type II β-turn geometry. This building block specifically targets the stabilization of reverse turn motifs prevalent in biologically active peptides, enabling the development of protease-resistant analogs with retained target affinity [3] [6]. Its modular nature allows late-stage diversification in peptide chains, serving as a molecular "building kit" for structure-activity studies [6].
The rational design of spirolactam peptidomimetics originated in the 1980s with Freidinger lactams—bridged bicyclic dipeptides mimicking γ-turns. Early synthetic routes relied on multi-step linear syntheses with low yields (<20%), limiting accessibility [5]. The 1990s saw advances in stereocontrolled spirolactamization, exemplified by Johnson’s synthesis of 4.4-spiro lactam β-turn mimetics [6]. Ring-closing metathesis (RCM) revolutionized the field in the 2000s by enabling intramacrocyclization of diene precursors using Grubbs catalysts, as demonstrated by Bittermann’s synthesis of spirocyclic β-lactam turn mimetics [6]. Modern approaches leverage chiral pool derivatives and asymmetric catalysis, with Fmoc-(S,S)-[Pro-Leu]-spirolactam representing a current benchmark for synthetic efficiency and SPPS compatibility [6].
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: